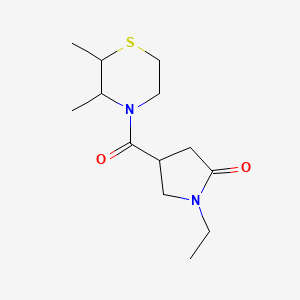![molecular formula C15H21NO2S B7594065 (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the inhibition of enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. This leads to a decrease in the activity of these enzymes, which in turn affects various physiological processes. For example, the inhibition of tyrosinase leads to a decrease in the production of melanin, which is beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone are dependent on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, which is beneficial in the treatment of glaucoma. Similarly, the inhibition of cholinesterase leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling.
Future Directions
The future directions for the research on (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone include the development of more potent and selective inhibitors of enzymes, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases. Additionally, its use as a tool in chemical biology and drug discovery can also be explored.
Conclusion:
In conclusion, (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, and its biochemical and physiological effects are dependent on the enzyme that it inhibits. While it has advantages and limitations for lab experiments, its future directions include the development of more potent and selective inhibitors, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the reaction between 2-(methoxymethyl)phenylboronic acid and 2,3-dimethylthiomorpholine-4-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high amount of the desired product.
Scientific Research Applications
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and glaucoma.
properties
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-7-5-4-6-13(14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSQVZWXLJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=CC=C2COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)






![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


